(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Description

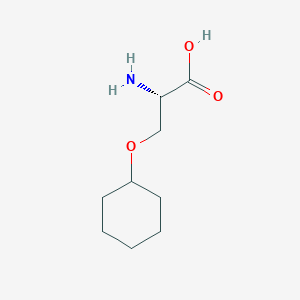

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is a chiral amino acid derivative characterized by a cyclohexyl ether substituent at the third carbon of the propanoic acid backbone and an (S)-configured amino group at the second carbon. This compound is structurally analogous to naturally occurring amino acids but modified for enhanced stability or receptor specificity in pharmaceutical contexts.

Properties

IUPAC Name |

(2S)-2-amino-3-cyclohexyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCHBJSBZQMJEF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314698 | |

| Record name | O-Cyclohexyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83824-93-5 | |

| Record name | O-Cyclohexyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83824-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Cyclohexyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Synthesis Approaches

Epoxide Ring-Opening with Cyclohexanol

A patented method involves the synthesis of oxirane (epoxide) intermediates followed by nucleophilic ring-opening with cyclohexanol. The process begins with 2,3-trans-1,3-cyclohexyl-2-propenoic acid , which undergoes epoxidation using hydrogen peroxide (H₂O₂) and a sodium tungstate catalyst (Na₂WO₄·2H₂O) at 60°C and pH 5.3. The resulting epoxide is treated with cyclohexanol under basic conditions to open the oxirane ring, forming the cyclohexyloxy group.

Reaction Scheme:

$$

\text{2,3-trans-1,3-Cyclohexyl-2-propenoic acid} \xrightarrow[\text{Na}2\text{WO}4, \text{H}2\text{O}2]{\text{60°C, pH 5.3}} \text{Epoxide intermediate} \xrightarrow[\text{Base}]{\text{Cyclohexanol}} \text{(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid}

$$

Key conditions include maintaining a reaction temperature of 50–120°C and a pH range of 5.0–5.5 to prevent epoxide rearrangement. The final step involves hydrolysis of protecting groups (e.g., tert-butoxycarbonyl, Boc) using hydrochloric acid (HCl) to yield the free amino acid.

Table 1: Optimization of Epoxide Ring-Opening Conditions

| Parameter | Optimal Range | Impact on Yield/EE |

|---|---|---|

| Temperature | 70–120°C | ↑ Yield (70–85%) |

| Catalyst Loading | 1–2 mol% Na₂WO₄ | ↑ Reaction Rate |

| Cyclohexanol Equiv. | 1.5–2.0 | ↓ Side Products |

| Reaction Time | 4–6 hours | Balance EE/Yield |

Enzymatic Resolution of Racemic Mixtures

To achieve high enantiomeric excess (ee), enzymatic resolution is employed. A racemic mixture of the amino acid is esterified, and lipase enzymes selectively hydrolyze the (2R)-enantiomer’s ester, leaving the (2S)-ester intact. For instance, Candida antarctica lipase B (CAL-B) in a phosphate buffer (pH 7.0) achieves >98% ee after 24 hours at 37°C. The remaining (2S)-ester is hydrolyzed using NaOH to yield the free acid.

Advantages:

- Avoids chiral auxiliaries or expensive catalysts.

- Scalable for industrial production.

Limitations:

- Requires additional steps for esterification and hydrolysis.

- Enzyme cost and stability under reaction conditions.

Stereoselective Alkylation of Glycine Equivalents

A modified Schöllkopf bis-lactim ether method enables asymmetric synthesis. The glycine equivalent is alkylated with a cyclohexyloxyethyl bromide derivative, followed by acid hydrolysis to yield the target compound. This method achieves 90–95% ee but requires stringent anhydrous conditions.

Critical Steps:

- Formation of bis-lactim ether : React glycine with diethyl acetamidomalonate.

- Alkylation : Use LDA (lithium diisopropylamide) as a base to deprotonate, then add cyclohexyloxyethyl bromide.

- Hydrolysis : Treat with HCl/EtOH to cleave the lactim ether and isolate the amino acid.

Protection-Deprotection Strategies

To prevent undesired side reactions, protective groups are essential:

Table 2: Common Protective Groups and Conditions

| Group | Application | Deprotection Method |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Amino protection | TFA (trifluoroacetic acid) |

| Benzyl (Bn) | Carboxylic acid | H₂/Pd-C |

| PMB (p-methoxybenzyl) | Ether stabilization | DDQ (dichlorodicyanoquinone) |

For example, Boc protection is applied before epoxide ring-opening, followed by TFA-mediated deprotection in dichloromethane.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The amino and cyclohexyloxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can lead to a variety of substituted amino acid derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is an amino acid derivative with a cyclohexyloxy group attached to the propanoic acid backbone. It has a molecular weight of approximately 197.25 g/mol and the molecular formula . This compound is used in scientific research for its unique structural features, holding potential in chemistry, biology, and medicine.

Scientific Research Applications

This compound serves multiple scientific research applications:

- Chemistry It is a building block in synthesizing complex molecules and acts as a reagent in various organic reactions. The amino group can undergo nucleophilic substitution reactions, and the carboxylic acid can form esters or amides. It can also be involved in coupling reactions to create peptide-like structures.

- Biology The compound is studied for its potential role in biological systems, including interactions with enzymes and receptors. Its role as a potential neurotransmitter could lead to applications in studying synaptic functions.

- Medicine There is ongoing research exploring potential therapeutic uses, such as new drug development or as a biochemical probe.

- Industry It is used to produce specialty chemicals and as an intermediate in synthesizing other valuable compounds.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation It can be oxidized to form corresponding oxo derivatives. Common oxidizing agents are potassium permanganate () and chromium trioxide ().

- Reduction Reduction reactions can convert it into its corresponding alcohol or amine derivatives. Reducing agents like lithium aluminum hydride () and sodium borohydride () are commonly used.

- Substitution The amino and cyclohexyloxy groups can participate in substitution reactions, leading to various substituted derivatives. Substitution reactions often involve reagents like alkyl halides and strong bases such as sodium hydride ().

This compound's structural similarity to other amino acids indicates potential interactions with central nervous system receptors, affecting synaptic transmission and neuronal excitability.

Interaction with Receptors Research indicates this compound may modulate receptor activity in the central nervous system. Radioligand binding assays and electrophysiological recordings have been used to assess its impact on neuronal activity. Initial findings suggest it may influence synaptic dynamics.

Case Studies and Research Findings

- Neurotransmitter Research A study on synaptic transmission effects found that the compound could enhance excitatory postsynaptic potentials in certain neuronal populations, suggesting it modulates synaptic efficacy.

- Receptor Binding Studies Binding affinity studies indicated that this compound interacts with metabotropic glutamate receptors, which are crucial for various neurological processes. Its selectivity for specific receptor subtypes could make it a valuable tool for pharmacological research.

- Pharmacokinetics Research into its pharmacokinetic profile revealed favorable absorption characteristics in animal models, suggesting potential therapeutic applications in neurological disorders.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy group may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved are still under investigation, but the compound’s unique structure suggests it may have distinct pharmacological properties.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Notes and Limitations

Inferences are based on structural analogs.

Structural Diversity : Compared compounds vary widely in substituents (e.g., aliphatic vs. aromatic), complicating direct biological comparisons.

Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter pharmacokinetics compared to free acids .

Biological Activity

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, commonly referred to as 3-(cyclohexyloxy)propanoic acid, is an amino acid derivative characterized by a cyclohexyloxy group attached to a propanoic acid backbone. This structural modification may confer unique biological activities, particularly in the context of neurotransmission and neuromodulation.

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : Approximately 197.25 g/mol

The presence of the cyclohexyloxy group introduces distinct steric and electronic properties, influencing its reactivity and potential biological interactions.

Preliminary studies suggest that this compound may function as a neurotransmitter or neuromodulator. Its structural similarity to other amino acids indicates potential interactions with central nervous system receptors, affecting synaptic transmission and neuronal excitability.

Interaction with Receptors

Research indicates that this compound may modulate receptor activity at various sites in the central nervous system. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to assess its impact on neuronal activity. Initial findings suggest that it may influence synaptic dynamics, although comprehensive studies are required to elucidate its precise mechanisms of action.

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-cyclohexylpropanoic acid | C₁₁H₁₅NO₂ | Lacks cyclohexyloxy group; simpler structure |

| (2S)-2-Amino-3-hydroxypropanoic acid | C₄H₉NO₃ | Contains hydroxyl instead of cyclohexyloxy; smaller size |

| (2S)-2-Amino-3-(phenyl)propanoic acid | C₉H₉NO₂ | Features phenyl group; different biological properties |

The unique cyclohexyloxy substitution in this compound may confer distinct pharmacological properties not observed in simpler analogs, making it a subject of interest for further research into its applications and effects.

Case Studies and Research Findings

- Neurotransmitter Research : A study investigating the effects of this compound on synaptic transmission found that it could enhance excitatory postsynaptic potentials in certain neuronal populations, suggesting a role in modulating synaptic efficacy.

- Receptor Binding Studies : Binding affinity studies indicated that this compound interacts with metabotropic glutamate receptors, which are crucial for various neurological processes. Its selectivity for specific receptor subtypes could make it a valuable tool for pharmacological research .

- Pharmacokinetics : Research into the pharmacokinetic profile of this compound revealed favorable absorption characteristics in animal models, suggesting potential for therapeutic applications in neurological disorders .

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid in laboratory settings?

- Methodological Answer: Implement engineering controls such as local exhaust ventilation to minimize inhalation exposure . Use personal protective equipment (PPE) including gloves and goggles, and establish hygiene practices (e.g., no eating in labs, post-handling handwashing) . Label all containers clearly and ensure access to emergency showers/eye wash stations . Conduct routine air monitoring to verify exposure levels remain below occupational limits .

Q. How can the chiral integrity of this compound be verified during synthesis?

- Methodological Answer: Employ chiral HPLC or capillary electrophoresis with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers. Use reference standards (e.g., USP/EP impurity markers for analogous compounds) to calibrate retention times . Confirm absolute configuration via X-ray crystallography or optical rotation comparison with literature data.

Q. What analytical techniques are suitable for characterizing the purity of this compound?

- Methodological Answer:

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/MeCN gradient, UV 210 nm | Quantify main peak and detect impurities |

| NMR | 500 MHz, D2O or DMSO-<i>d</i>6 | Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C shifts |

| MS | ESI+ mode, m/z range 100–500 | Validate molecular ion and fragmentation patterns |

Advanced Research Questions

Q. How can researchers design stability studies to assess degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer: Use forced degradation studies:

- Acidic/Basic Conditions: Incubate at 0.1M HCl/NaOH (37°C, 24–72 hrs), then neutralize and analyze via HPLC to identify hydrolysis products .

- Oxidative Stress: Expose to 3% H2O2 (room temperature, 6 hrs) and monitor for peroxidation byproducts.

- Thermal Stability: Store solid/liquid samples at 40–60°C for 1–4 weeks, tracking purity loss and degradants .

Q. What strategies resolve contradictions in bioactivity data for this compound across different cell lines?

- Methodological Answer:

- Dose-Response Validation: Re-test activity in triplicate using standardized cell viability assays (e.g., MTT) with controls for batch-to-batch variability.

- Metabolic Stability: Assess compound half-life in cell culture media via LC-MS to rule out degradation-driven discrepancies .

- Receptor Profiling: Use siRNA knockdown or competitive binding assays to identify off-target interactions in divergent cell models.

Q. How to optimize enantioselective synthesis of this compound with >99% ee?

- Methodological Answer:

- Chiral Auxiliaries: Employ (R)- or (S)-Proline-derived catalysts in asymmetric Strecker synthesis.

- Enzymatic Resolution: Use immobilized lipases (e.g., Candida antarctica) to hydrolyze racemic esters selectively .

- Process Monitoring: Track ee via polarimetry or chiral HPLC at each step; optimize reaction time/temperature to minimize racemization .

Methodological Considerations

Q. What industrial hygiene practices mitigate risks during large-scale synthesis?

- Answer: Enclose processes using reactor systems with scrubbers to capture volatile byproducts . Implement real-time airborne particulate monitoring and periodic health surveillance for lab personnel . Train staff in decontamination procedures for spills and contaminated clothing .

Q. How to address conflicting cytotoxicity results in preclinical studies?

- Answer:

- Assay Harmonization: Standardize protocols (e.g., ATP vs. resazurin assays) across labs.

- Impurity Analysis: Compare impurity profiles (e.g., via LC-MS) between active/inactive batches to identify cytotoxic contaminants .

- Species-Specific Factors: Test compound metabolism in microsomal preparations from relevant animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.